Tyrphostin AG 126
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
AG-126 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz in verschiedenen chemischen Reaktionen eingesetzt, um seine Reaktivität und Eigenschaften zu untersuchen.
Industrie: Bei der Entwicklung neuer Materialien und Verbindungen mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
AG-126 entfaltet seine Wirkung durch Hemmung der Phosphorylierung von ERK1 und ERK2, die Schlüsselkomponenten des Mitogen-aktivierten Proteinkinase-(MAPK)-Signalwegs sind . Diese Hemmung führt zur Modulation verschiedener zellulärer Prozesse, darunter Zellwachstum, Differenzierung und Apoptose. AG-126 wirkt sich auch auf andere molekulare Ziele und Signalwege aus, wie beispielsweise den Signalweg des nuklearen Faktor kappa-Leichtketten-Enhancers aktivierter B-Zellen (NF-κB), der eine Rolle bei Entzündungen und Immunantworten spielt .
Wirkmechanismus
Target of Action
Tyrphostin AG 126, also known as AG-126, is a tyrosine kinase inhibitor . Its primary targets are ERK1 (p44) and ERK2 (p42) . These proteins play a crucial role in the regulation of meiosis, mitosis, and post-mitotic functions .
Mode of Action
AG-126 selectively inhibits the phosphorylation of ERK1 and ERK2 at concentrations of 25-50 μM . By inhibiting these targets, AG-126 blocks the production of tumor necrosis factor-alpha (TNF-α) and nitric oxide in macrophages . This results in the attenuation of signaling through NF-κB and the induced expression of COX-2 and iNOS .
Biochemical Pathways
The inhibition of ERK1 and ERK2 phosphorylation by AG-126 affects several biochemical pathways. It blocks the production of TNF-α and nitric oxide, attenuating signaling through NF-κB . This leads to a decrease in the expression of COX-2 and iNOS . These changes can affect various cellular processes, including inflammation and cell proliferation .
Pharmacokinetics
For instance, in one study, AG-126 was administered intraperitoneally at doses of 1, 3, or 10 mg/kg, indicating that it can be absorbed and distributed throughout the body to exert its effects .
Result of Action
The inhibition of ERK1 and ERK2 phosphorylation by AG-126 has several molecular and cellular effects. It reduces the production of TNF-α and nitric oxide, leading to decreased signaling through NF-κB and reduced expression of COX-2 and iNOS . These changes can result in a reduction of inflammation and cell proliferation . In animal models of acute and chronic inflammation, AG-126 has shown potent anti-inflammatory effects .
Biochemische Analyse
Biochemical Properties
Tyrphostin AG 126 is known to inhibit the phosphorylation of ERK1 and ERK2 . It blocks the production of tumor necrosis factor-alpha (TNF-alpha) and nitric oxide in macrophages . The compound interacts with these enzymes and proteins, altering their function and leading to changes in biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it attenuates signaling through NF-κB, reducing the expression of COX-2 and iNOS .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It selectively inhibits the phosphorylation of ERK1 and ERK2, blocking the production of TNF-alpha and nitric oxide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It has been observed that the compound’s impact on peritoneal exudation and the migration of polymorphonuclear cells caused by zymosan is dose-dependent .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For example, treatment with this compound (10 mg/kg, 3 mg/kg, or 1 mg/kg intraperitoneally, 1 h, and 6 h after zymosan) attenuated the peritoneal exudation and the migration of polymorphonuclear cells caused by zymosan in a dose-dependent fashion .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its role as a tyrosine kinase inhibitor
Vorbereitungsmethoden
AG-126 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die bestimmte Reagenzien und Bedingungen beinhalten. Der Syntheseweg beinhaltet typischerweise die Reaktion von 3-Hydroxy-4-Nitrobenzaldehyd mit Malononitril in Gegenwart einer Base, um das gewünschte Produkt zu bilden . Die Reaktionsbedingungen umfassen die Aufrechterhaltung einer kontrollierten Temperatur und eines pH-Werts, um die erfolgreiche Bildung von AG-126 zu gewährleisten. Industrielle Produktionsmethoden können die Skalierung dieses Synthesewegs beinhalten, während die Reinheit und Ausbeute der Verbindung sichergestellt werden .
Analyse Chemischer Reaktionen
AG-126 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: AG-126 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: AG-126 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile.
Vergleich Mit ähnlichen Verbindungen
AG-126 ist im Vergleich zu anderen Tyrosinkinaseinhibitoren einzigartig, da es die Phosphorylierung von ERK1 und ERK2 selektiv hemmt. Ähnliche Verbindungen umfassen:
AG-1478: Ein weiterer Tyrosinkinaseinhibitor, der den epidermalen Wachstumsfaktorrezeptor (EGFR) als Ziel hat.
AG-490: Hemmt die Janus-Kinase-(JAK)-Familie von Tyrosinkinasen.
Eigenschaften
IUPAC Name |
2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O3/c11-5-8(6-12)3-7-1-2-9(13(15)16)10(14)4-7/h1-4,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQADSPERJRQBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C#N)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152117 | |
Record name | AG 126 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118409-62-4 | |
Record name | AG 126 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AG 126 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AG-126 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AG-126 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YA4AMD1JC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.